Thio-NADP

Beschreibung

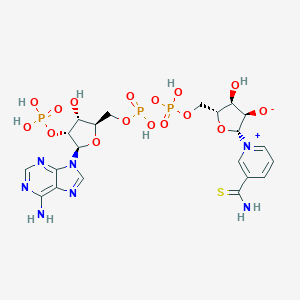

The exact mass of the compound (2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thio-NADP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thio-NADP including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

19254-05-8 |

|---|---|

Molekularformel |

C21H28N7O16P3S |

Molekulargewicht |

759.5 g/mol |

IUPAC-Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H28N7O16P3S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(43-45(32,33)34)14(30)11(42-21)6-40-47(37,38)44-46(35,36)39-5-10-13(29)15(31)20(41-10)27-3-1-2-9(4-27)18(23)48/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,48)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |

InChI-Schlüssel |

OJNFDOAQUXJWED-NNYOXOHSSA-N |

Isomerische SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=S)N |

Kanonische SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=S)N |

Synonyme |

thio-NADP thionicotinamide adenine dinucleotide phosphate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is the chemical structure of Thio-NADP?

An In-depth Technical Guide to the Chemical Structure of Thio-NADP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionicotinamide adenine dinucleotide phosphate (Thio-NADP), a synthetic analog of the ubiquitous coenzyme Nicotinamide Adenine Dinucleotide Phosphate (NADP), serves as a critical tool in biochemical and pharmacological research.[1] As a modified form of NADP, it plays a significant role in studying the mechanisms of NADP-dependent enzymes and exploring novel therapeutic strategies.[1] This document provides a comprehensive overview of the chemical structure of Thio-NADP, its physicochemical properties, relevant experimental protocols, and its role in biological pathways.

Core Chemical Structure

The structure of Thio-NADP is best understood by first examining its parent molecule, NADP. NADP is a dinucleotide, meaning it consists of two nucleotide units joined by a pyrophosphate bridge.[2] These units are an adenosine monophosphate (AMP) and a nicotinamide mononucleotide (NMN). A key distinguishing feature of NADP from NAD is an additional phosphate group esterified to the 2' position of the ribose sugar of the adenosine moiety.[2][3]

The defining modification in Thio-NADP is the substitution of the oxygen atom in the carboxamide group of the nicotinamide ring with a sulfur atom, forming a thione group (-C(S)NH2).[4][5] This single atomic substitution significantly alters the molecule's electronic properties and absorbance spectrum while often retaining its ability to act as a cofactor for various enzymes.[5]

The complete structure consists of:

-

Adenine: A purine nucleobase.

-

Ribose (Adenosine-linked): A pentose sugar attached to adenine. It is phosphorylated at the 2' and 5' positions.

-

Nicotinamide: A pyridine derivative. In Thio-NADP, this is a thionicotinamide.

-

Ribose (Nicotinamide-linked): A pentose sugar attached to the thionicotinamide.

-

Pyrophosphate Group: A chain of three phosphate groups linking the two ribose sugars.

Physicochemical Properties

The introduction of the sulfur atom imparts unique characteristics to Thio-NADP. The molecular formula for the oxidized form is C21H28N7O16P3S.[6] It is often supplied as a potassium salt with the formula C21H27N7O16SP3·K.[7] The thione modification results in a distinct absorbance profile, with a characteristic peak around 405 nm, which allows its reactions to be monitored spectrophotometrically without interference from native NAD(P)H at 340 nm.[5]

Data Summary

| Property | Thio-NADP (Oxidized Form) | NADP+ (Oxidized Form) |

| Molecular Formula | C21H28N7O16P3S[6] | C21H28N7O17P3[2] |

| Molecular Weight | ~797.6 g/mol (Potassium Salt)[7][8] | ~743.4 g/mol [2] |

| Key Structural Feature | Thionicotinamide group (-C(S)NH2) | Nicotinamide group (-C(O)NH2) |

| Max Absorbance (λmax) | ~405 nm[5] | ~260 nm |

Structural Visualization

To fully appreciate the molecular architecture, the following diagrams illustrate the structure of Thio-NADP and its relationship to the parent NADP molecule.

Caption: Chemical structure of Thio-NADP.

Caption: Conversion of NADP to Thio-NADP.

Biological Context and Signaling Pathways

Thio-NADP acts as a coenzyme analog in numerous metabolic pathways. Its ability to substitute for NADP allows researchers to probe enzyme kinetics and mechanisms under modified redox conditions.

-

Pentose Phosphate Pathway (PPP): Thio-NADP can function as a cofactor for glucose-6-phosphate dehydrogenase, a key regulatory enzyme in the PPP.[1] This pathway is crucial for generating NADPH, which provides the reducing power for biosynthetic reactions and antioxidant defense.[1]

-

Fatty Acid Biosynthesis: The synthesis of lipids relies on reducing equivalents provided by NADPH.[1] Thio-NADP can participate in these reactions, serving as a cofactor for enzymes involved in fatty acid elongation and desaturation.[1]

-

Calcium Signaling: The potassium salt of Thio-NADP has been identified as a blocker of NAADP (nicotinic acid adenine dinucleotide phosphate)-induced calcium release, suggesting its utility in studying intracellular calcium signaling pathways.[7]

Caption: Role of Thio-NADP in metabolic pathways.

Experimental Protocols

The unique properties of Thio-NADP make it a valuable reagent in various experimental contexts.

Enzymatic Assay Using Thio-NADP (General Protocol)

Thio-NADP is frequently used as a substrate in enzyme activity assays, particularly in colorimetric assays where its reduction can be monitored at 405 nm.[5]

Objective: To measure the activity of an NADP-dependent dehydrogenase (e.g., Glucose-6-Phosphate Dehydrogenase).

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of the substrate (e.g., 10 mM Glucose-6-Phosphate).

-

Prepare a stock solution of Thio-NADP (e.g., 5 mM in reaction buffer).

-

Prepare the enzyme solution of appropriate dilution.

-

-

Assay Procedure:

-

In a 96-well microplate or a cuvette, add the reaction buffer, substrate, and Thio-NADP solution.

-

Initiate the reaction by adding the enzyme solution.

-

Immediately place the plate/cuvette in a spectrophotometer.

-

Monitor the increase in absorbance at 405 nm over time.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance curve.

-

Use the molar extinction coefficient of reduced Thio-NADP to convert the rate into units of enzyme activity (e.g., µmol/min).

-

Conceptual Synthesis of Thio-NADP

The chemical synthesis of Thio-NADP is a complex, multi-step process. While specific proprietary methods may exist, a general approach can be conceptualized based on the synthesis of similar thio-modified nucleotides, such as 4'-thioUTP.[9] The key step is the thionation of the amide group on the nicotinamide precursor.

Workflow:

-

Protection: Protect the reactive hydroxyl groups on the ribose units of a suitable nicotinamide mononucleotide (NMN) precursor.

-

Thionation: Treat the protected NMN precursor with a thionating agent, such as Lawesson's reagent, to convert the carboxamide group into a thiocarboxamide.

-

Deprotection: Remove the protecting groups from the ribose moiety.

-

Coupling: Couple the resulting thionicotinamide mononucleotide with adenosine triphosphate (ATP) enzymatically using an enzyme like NAD+ synthetase or via a chemical phosphorylation and coupling strategy. A common chemical method is the one-pot approach reported by Ludwig and Eckstein for nucleoside triphosphates.[9]

-

Purification: Purify the final Thio-NADP product using chromatographic techniques such as HPLC.

Caption: Conceptual synthesis workflow for Thio-NADP.

Conclusion

Thio-NADP is a powerful molecular probe whose structure has been rationally designed to facilitate the study of NADP-dependent biological systems. Its unique spectroscopic properties and retained biological activity make it an indispensable tool for researchers in enzymology, drug discovery, and metabolic research. A thorough understanding of its chemical structure is fundamental to its effective application in these fields.

References

- 1. Thio-NADP - Creative Enzymes [creative-enzymes.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 4. Thio-NAD | C21H27N7O13P2S | CID 5289382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Thio-NADP | CAS#:19254-05-8 | Chemsrc [chemsrc.com]

- 7. scbt.com [scbt.com]

- 8. oycus.com [oycus.com]

- 9. New NTP analogs: the synthesis of 4′-thioUTP and 4′-thioCTP and their utility for SELEX - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structural Differences Between Thio-NADP+ and NADP+

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key structural and functional distinctions between Thionicotinamide Adenine Dinucleotide Phosphate (Thio-NADP+) and its natural counterpart, Nicotinamide Adenine Dinucleotide Phosphate (NADP+). Understanding these differences is crucial for researchers utilizing Thio-NADP+ as a tool in enzymology, redox biology, and drug discovery.

Core Structural Differences: A Tale of Two Nicotinamides

The fundamental structural difference between Thio-NADP+ and NADP+ lies in the nicotinamide ring, the redox-active moiety of the coenzyme. In Thio-NADP+, the oxygen atom of the carboxamide group is replaced by a sulfur atom, forming a carbothioamide group. This seemingly subtle substitution has significant implications for the molecule's electronic properties, conformation, and interactions with enzymes.

Crystal structures of Thio-NADP+ bound to enzymes, such as transhydrogenase, have revealed an altered twist of the 3-carbothiamide group relative to the plane of the pyridine ring. This conformational change can impact how the coenzyme fits into the active site of an enzyme and participates in hydride transfer reactions.[1]

Quantitative Physicochemical Properties

The substitution of oxygen with sulfur imparts distinct physicochemical properties to Thio-NADP+. These differences are summarized in the table below.

| Property | NADP+ | Thio-NADP+ | Reference |

| Molecular Formula | C₂₁H₂₈N₇O₁₇P₃ | C₂₁H₂₇N₇O₁₆P₃S | |

| Molecular Weight | 743.39 g/mol | 759.47 g/mol | |

| Molar Extinction Coefficient (Reduced Form) | ε₃₄₀ = 6,220 M⁻¹cm⁻¹ (NADPH) | ε₃₉₈ = 11,300 M⁻¹cm⁻¹ (Thio-NADPH) | [2] |

| Maximum Absorption (Reduced Form) | 340 nm (NADPH) | 398 nm (Thio-NADPH) | [2] |

The significant red shift in the maximum absorption of the reduced form (Thio-NADPH) to 398 nm is a key feature that allows its activity to be monitored spectrophotometrically without interference from the absorbance of NADPH at 340 nm.

Impact on Redox Signaling and Metabolic Pathways

NADP+ and its reduced form, NADPH, are central to cellular redox homeostasis and a multitude of metabolic pathways. NADPH, primarily generated through the pentose phosphate pathway, provides the reducing power for anabolic reactions and antioxidant defense.

Thio-NADP+ can substitute for NADP+ in many of these pathways, acting as a substrate for enzymes like glucose-6-phosphate dehydrogenase. However, the altered redox potential and steric differences due to the sulfur atom can lead to different reaction kinetics.

A key application of the Thio-NADP+ precursor, thionicotinamide, is as an inhibitor of NAD+ kinase (NADK), the enzyme responsible for synthesizing NADP+ from NAD+. By inhibiting NADK, thionicotinamide effectively depletes the cellular pool of NADP(H), leading to increased oxidative stress and inhibition of biosynthetic pathways that rely on NADPH. This makes it a valuable tool for studying the roles of NADPH in cellular processes and as a potential therapeutic strategy.

dot

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and application of Thio-NADP+ are provided below.

Chemical Synthesis of Thio-NADP+

This protocol is adapted from a patented full chemical synthesis method.

Materials:

-

Thionicotinamide-α-D-riboside monophosphate

-

Morpholidate adenosine monophosphate

-

Anhydrous dimethylformamide (DMF)

-

Manganous chloride (MnCl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a clean, dry reaction vessel, combine 20-25 mL of anhydrous DMF, 187 mg of MnCl₂, and 240 mg of anhydrous MgSO₄.

-

Add 416 mg of morpholidate adenosine monophosphate to the mixture and stir for 15-30 minutes under an inert atmosphere (e.g., argon or nitrogen).

-

Add 384 mg of thionicotinamide-α-D-riboside monophosphate to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction and purify the Thio-NADP+ product using column chromatography (e.g., ion-exchange chromatography).

-

Characterize the final product by NMR and mass spectrometry.

Spectrophotometric Assay for Thio-NADP+ Purity

This method relies on the enzymatic reduction of Thio-NADP+ to Thio-NADPH and the subsequent measurement of Thio-NADPH absorbance at 398 nm.[2]

Materials:

-

Tris-HCl buffer (0.1 M, pH 7.5)

-

Glucose-6-phosphate (G-6-P) solution (20 mM)

-

Thio-NADP+ sample solution (e.g., 0.6 mg/mL)

-

Glucose-6-phosphate dehydrogenase (G6PDH) (e.g., 50 IU/mL)

-

Spectrophotometer and cuvettes

Procedure:

-

Pipette the following into a cuvette:

-

2.65 mL Tris-HCl buffer

-

0.10 mL G-6-P solution

-

0.25 mL Thio-NADP+ sample solution

-

-

Mix gently and measure the initial absorbance at 398 nm (Aa).

-

Add 0.05 mL of G6PDH solution to initiate the reaction.

-

Incubate at 25°C and monitor the increase in absorbance at 398 nm until it stabilizes (Ab).

-

The purity can be calculated using the following formula, accounting for the molar extinction coefficient of Thio-NADPH (11,300 M⁻¹cm⁻¹):

-

Purity (%) = [((Ab - Aa) * Total Volume * MW) / (ε * path length * sample volume * sample concentration)] * 100

-

Where MW is the molecular weight of Thio-NADP+.

-

dot

NMR Spectroscopy for Conformational Analysis

¹H and ³¹P NMR are powerful techniques to study the conformation of Thio-NADP+ in solution and when bound to enzymes.

Sample Preparation:

-

Dissolve the purified Thio-NADP+ in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 1-10 mM.

-

Adjust the pH of the solution to the desired value (e.g., 7.0) using microliter additions of DCl or NaOD.

-

For enzyme-bound studies, prepare a solution of the purified protein in the same deuterated buffer.

-

Acquire initial spectra of the free ligand and the free protein.

-

Titrate the Thio-NADP+ solution into the protein solution, acquiring spectra at each addition point.

NMR Data Acquisition:

-

¹H NMR: Acquire standard 1D ¹H spectra to observe changes in the chemical shifts of the nicotinamide and adenine protons upon binding. 2D experiments like NOESY can provide information on through-space interactions and help determine the overall conformation (syn vs. anti) of the glycosidic bond.

-

³¹P NMR: Acquire 1D ³¹P spectra to probe the environment of the phosphate groups. Changes in the chemical shifts of the pyrophosphate and 2'-phosphate signals upon binding can indicate interactions with the protein.

X-ray Crystallography for Structural Determination

Determining the crystal structure of Thio-NADP+ bound to a target protein provides the most detailed atomic-level information about their interaction.

Crystallization:

-

Purify the target protein to >95% homogeneity.

-

Prepare a stock solution of Thio-NADP+ at a high concentration (e.g., 100 mM).

-

Mix the protein and Thio-NADP+ at a molar excess of the ligand (e.g., 1:10 protein to ligand ratio).

-

Screen for crystallization conditions using commercially available or custom-made screens. The hanging drop vapor diffusion method is commonly used.

-

Optimize promising crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

Data Collection and Structure Determination:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement, using a known structure of the protein as a search model.

-

Build the model of the protein and the bound Thio-NADP+ into the electron density map and refine the structure.

Conclusion

The substitution of a sulfur for an oxygen atom in the nicotinamide ring of NADP+ to form Thio-NADP+ results in significant alterations to its physicochemical properties and conformation. These differences make Thio-NADP+ an invaluable tool for researchers studying redox enzymes and signaling pathways. Its distinct spectral properties facilitate kinetic assays, while its use as a precursor to an NADK inhibitor allows for the investigation of the roles of the cellular NADPH pool. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and utilize Thio-NADP+ in their own investigations, ultimately contributing to a deeper understanding of redox biology and aiding in the development of novel therapeutics.

References

An In-depth Technical Guide to the Absorbance Spectrum of Reduced Thio-NADP (Thio-NADPH)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral properties of the reduced form of Thionicotinamide Adenine Dinucleotide Phosphate (Thio-NADPH). It details its unique absorbance characteristics, presents a standardized experimental protocol for its measurement, and illustrates its biochemical significance.

Introduction: Thio-NADP and its Reduced Form

Thionicotinamide Adenine Dinucleotide Phosphate (Thio-NADP) is a structural analog of the naturally occurring coenzyme NADP.[1] In Thio-NADP, the nitrogen atom in the nicotinamide ring is replaced by a sulfur atom, a modification that significantly alters its spectral properties.[1] Like its natural counterpart, Thio-NADP functions as a coenzyme in various enzymatic redox reactions, participating in biosynthetic pathways and antioxidant defense.[1]

The reduced form, Thio-NADPH, is produced when Thio-NADP⁺ accepts a hydride ion. This conversion is accompanied by a distinct shift in its ultraviolet-visible (UV-Vis) absorbance spectrum, which forms the basis for numerous biochemical assays. The key advantage of using Thio-NADPH is that its absorbance maximum occurs in the visible light range, near 400 nm, thereby avoiding spectral interference from the natural coenzymes NADH and NADPH, which absorb at 340 nm.[2][3]

Quantitative Spectral Properties: Thio-NADPH vs. NADPH

The primary distinction between Thio-NADPH and NADPH lies in their light absorption characteristics. The replacement of the nicotinamide ring nitrogen with sulfur shifts the maximum absorbance wavelength (λmax) to a longer wavelength. This spectral separation is critical for designing specific enzyme assays, particularly when multiple pyridine nucleotide-dependent enzymes are present.

The quantitative data for the absorbance spectra of both reduced coenzymes are summarized below.

| Parameter | Reduced Thio-NADP (Thio-NADPH) | Reduced NADP (NADPH) |

| Peak Absorbance (λmax) | ~398 nm (measurement range 395-415 nm)[2][4][5] | ~340 nm[3][6][7] |

| Molar Extinction Coeff. (ε) | 11,900 L·mol⁻¹·cm⁻¹ (at 398 nm)[4][5]¹ | 6,220 L·mol⁻¹·cm⁻¹ (at 340 nm)[8][9] |

| Appearance in Solution | Yellowish (due to absorption in the blue-violet region) | Colorless |

| Primary Measurement Region | Visible Spectrum[2] | Ultraviolet Spectrum[10] |

¹Note: The molar extinction coefficient is cited for Thio-NADH. The spectral properties are determined by the thionicotinamide ring, making the value for Thio-NADPH effectively identical.

Experimental Protocol: Determination of Thio-NADPH Absorbance

This section provides a detailed methodology for measuring the concentration of Thio-NADPH using UV-Vis spectrophotometry.

Objective: To determine the absorbance spectrum and concentration of a Thio-NADPH solution.

Materials:

-

Thio-NADPH, disodium salt

-

Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)

-

UV-Vis Spectrophotometer

-

Quartz or UV-transparent cuvettes (1 cm path length)

-

Calibrated micropipettes

Methodology:

-

Preparation of Thio-NADPH Stock Solution:

-

Accurately weigh a small amount of powdered Thio-NADPH.

-

Dissolve it in the buffer solution to create a concentrated stock solution. Due to light sensitivity, this should be done in a darkened room or with foil-wrapped tubes.

-

Store the stock solution on ice and protected from light.

-

-

Preparation of Working Solution:

-

Dilute the stock solution with the buffer to a final concentration expected to yield an absorbance reading between 0.1 and 1.0 at 398 nm. A concentration of approximately 0.05 to 0.1 mM is a suitable starting point.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.

-

Set the instrument to perform a spectral scan from 250 nm to 500 nm.

-

-

Blank Measurement:

-

Fill a cuvette with the same buffer solution used to prepare the Thio-NADPH sample.

-

Place the cuvette in the spectrophotometer and perform a blank measurement (autozero). This corrects for any absorbance from the buffer and the cuvette itself.

-

-

Sample Measurement:

-

Carefully replace the blank cuvette with the cuvette containing the Thio-NADPH working solution.

-

Perform the spectral scan. The resulting spectrum should show a distinct absorbance peak with a maximum at approximately 398 nm.

-

-

Concentration Calculation:

-

The concentration of the Thio-NADPH solution can be calculated using the Beer-Lambert law: A = εcl Where:

-

Rearranging the formula to solve for concentration: c (mol/L) = A / (ε * l)

-

Visualizations: Workflows and Biochemical Pathways

Diagrams are provided to illustrate the experimental workflow and the biochemical context of Thio-NADPH.

Caption: Experimental workflow for absorbance measurement of Thio-NADPH.

Caption: Role of the Thio-NADP⁺/Thio-NADPH couple in cellular metabolism.

Biochemical Significance and Applications

Thio-NADPH, as an analog of NADPH, provides reducing equivalents for various biosynthetic and antioxidant pathways.[1][11] NADPH is the primary currency of reducing power for anabolic reactions and is essential for maintaining the reduced state of antioxidant systems, such as the glutathione and thioredoxin pathways, which protect cells from oxidative damage.[8][12]

The distinct spectral properties of Thio-NADPH make it an invaluable tool in enzymology:

-

Enzyme Cycling Assays: It is used to measure the activity of enzymes that produce NADP⁺ or NADPH in complex biological samples. By using Thio-NADP⁺ as the coenzyme, the production of Thio-NADPH can be monitored at ~400 nm without interference from endogenous NADH or NADPH.[13]

-

Kinetic Studies: It allows for the investigation of coenzyme specificity and the kinetics of various dehydrogenases and reductases.[1]

-

High-Throughput Screening: The visible wavelength measurement is more amenable to standard plastic microplates and colorimetric plate readers than UV-based assays, facilitating drug discovery and screening applications.

Conclusion

The reduced coenzyme analog Thio-NADPH possesses a unique absorbance spectrum characterized by a peak at approximately 398 nm, distinguishing it from the 340 nm absorbance of natural NADPH. This spectral shift into the visible range provides a significant advantage for researchers, enabling the development of highly specific and sensitive enzymatic assays that circumvent interference from endogenous pyridine nucleotides. A thorough understanding of its spectral properties and the appropriate experimental protocols is essential for leveraging this powerful tool in biochemical and pharmaceutical research.

References

- 1. Thio-NADP - Creative Enzymes [creative-enzymes.com]

- 2. US20120094321A1 - Method and kit for measurement of dehydrogenase or substrate for the dehydrogenase - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. oyceu.com [oyceu.com]

- 5. oyceu.com [oyceu.com]

- 6. Investigating mitochondrial redox state using NADH and NADPH autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. abcam.cn [abcam.cn]

- 11. Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of redox landscapes and dynamics in living cells and in vivo using genetically encoded fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ultrasensitive enzyme-linked immunosorbent assay (ELISA) of proteins by combination with the thio-NAD cycling method - PubMed [pubmed.ncbi.nlm.nih.gov]

Thio-NADP Redox Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of thionicotinamide adenine dinucleotide phosphate (Thio-NADP), a crucial analog of NADP+ used in biochemical and pharmacological research. While a definitive standard redox potential for the Thio-NADP+/Thio-NADPH couple is not prominently available in existing literature, this document synthesizes the current understanding of its electrochemical properties, its significance in cellular redox signaling, and its applications in drug development. We will explore its known quantitative data, detail relevant experimental protocols for characterization, and illustrate its role in metabolic and signaling pathways.

Introduction to Thio-NADP

Thio-nicotinamide adenine dinucleotide phosphate (Thio-NADP) is a structural and functional analog of nicotinamide adenine dinucleotide phosphate (NADP+). In Thio-NADP, the oxygen atom in the carboxamide group of the nicotinamide ring is replaced by a sulfur atom. This substitution imparts unique chemical and physical properties to the molecule, making it a valuable tool for studying NADP(H)-dependent enzymes and cellular redox processes. Its resistance to enzymatic degradation by NAD(P) glycohydrolases, for instance, allows for more stable experimental systems.[1]

The significance of the NADP+/NADPH redox couple in maintaining cellular redox homeostasis is well-established. This couple is central to anabolic pathways and the defense against oxidative stress, primarily through the regeneration of reduced glutathione (GSH) and thioredoxin (Trx).[2] Thio-NADP, by participating in and modulating these pathways, offers a unique avenue for investigating these processes and for the development of novel therapeutic strategies.

Physicochemical and Redox Properties

While direct electrochemical measurements of the standard redox potential of the Thio-NADP+/Thio-NADPH couple are not readily found in the literature, its distinct spectrophotometric properties and its activity with various oxidoreductases provide insights into its redox characteristics.

Spectrophotometric Properties

A key distinguishing feature of Thio-NADPH is its absorbance spectrum. Unlike NADPH, which has a characteristic absorbance maximum at 340 nm, the reduced form, Thio-NADPH, exhibits a maximum absorbance at a longer wavelength.

| Parameter | Value | Reference |

|---|---|---|

| Molar Extinction Coefficient (ε) of Thio-NADPH | 11.7 x 10³ L·mol⁻¹·cm⁻¹ | [OCY Technical Data] |

| Absorbance Maximum (λmax) of Thio-NADPH | 398 nm | [OCY Technical Data] |

| Absorbance Maximum (λmax) of NADPH | 340 nm | Standard biochemical value |

This spectral shift is significant as it allows for the specific monitoring of Thio-NADPH in the presence of NADPH, a feature that is highly advantageous in enzymatic assays.

Redox Potential: An Estimation

Although a precise standard redox potential (E°') for Thio-NADP+/Thio-NADPH is not available, studies on other NAD(P)+ analogs can provide a reasonable estimation. For instance, the analog 3-acetylpyridine adenine dinucleotide phosphate (APADP+) has a standard redox potential of -0.258 V.[3] It is plausible that the redox potential of Thio-NADP is in a similar range, enabling it to act as a competent redox cofactor for many NADP(H)-dependent enzymes.

The general redox potential of the cellular NADP+/NADPH pool is highly reducing, estimated to be around -370 mV. The ability of Thio-NADP to substitute for NADP+ in various enzymatic reactions suggests that its redox potential is sufficiently negative to drive these reactions.

Role in Enzymology and Cellular Metabolism

Thio-NADP+ can serve as a substrate for several key enzymes involved in cellular redox metabolism, and its use has been instrumental in elucidating enzyme mechanisms.

Interaction with Oxidoreductases

Thio-NADP+ has been shown to be a substrate for enzymes such as:

-

Glucose-6-Phosphate Dehydrogenase (G6PD): The rate-limiting enzyme of the pentose phosphate pathway, which reduces NADP+ to NADPH. Thionicotinamide, the core component of Thio-NADP, has been shown to inhibit G6PD, leading to a decrease in cellular NADPH levels and an increase in oxidative stress.[4] This indicates a direct interaction and functional consequence.

-

Thioredoxin Reductase (TrxR): This enzyme is crucial for maintaining the reduced state of thioredoxin. While direct kinetic studies with Thio-NADPH are scarce, the general dependence of the thioredoxin system on NADPH suggests that Thio-NADPH could potentially act as a reductant.[5]

-

Glutathione Reductase (GR): Responsible for regenerating GSH from its oxidized form (GSSG), GR utilizes NADPH as a reducing equivalent. The ability of Thio-NADPH to participate in this reaction would have significant implications for the glutathione-based antioxidant system.[6]

The use of Thio-NADP in kinetic studies can help to dissect the binding and catalytic steps of these enzymes due to its unique spectral properties and altered reactivity.

Significance in Redox Signaling and Drug Development

The NADP+/NADPH ratio is a critical determinant of the cellular redox environment and influences a multitude of signaling pathways. By perturbing this ratio, Thio-NADP and its derivatives can modulate these pathways, offering potential therapeutic applications.

Modulation of Cellular Redox State

Treatment of cells with thionicotinamide, a precursor of Thio-NADP, has been demonstrated to lower cellular NADPH pools.[4] This depletion of reducing equivalents can lead to an increase in reactive oxygen species (ROS) and sensitize cancer cells to chemotherapy.[4] This highlights the potential of targeting NADP(H) metabolism with Thio-NADP analogs as a strategy in cancer therapy.

Drug Development

The unique properties of Thio-NADP make it a valuable tool in drug discovery and development:

-

High-Throughput Screening: The distinct absorbance of Thio-NADPH at 398 nm allows for the development of specific and sensitive assays for NADP(H)-dependent enzymes, facilitating high-throughput screening of potential inhibitors.

-

Mechanism of Action Studies: As a stable analog, Thio-NADP can be used to study the binding and catalytic mechanisms of target enzymes, aiding in the rational design of drugs.

-

Therapeutic Potential: As demonstrated by the effects of its precursor, thionicotinamide, molecules that mimic or are converted to Thio-NADP could be developed as therapeutic agents to modulate cellular redox balance in diseases such as cancer.

Experimental Protocols

Determination of Redox Potential

Method 1: Cyclic Voltammetry

Cyclic voltammetry is a powerful electrochemical technique to determine the redox potential of a compound.

-

Principle: A potential is applied to an electrode and swept back and forth, and the resulting current is measured. The potentials at which oxidation and reduction peaks occur provide information about the redox potential.

-

Experimental Setup:

-

Working Electrode: Glassy carbon, gold, or platinum electrode.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Electrolyte Solution: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing a known concentration of purified Thio-NADP+.

-

-

Procedure:

-

Perform a background scan with the electrolyte solution alone.

-

Add Thio-NADP+ to the electrochemical cell and record the cyclic voltammogram.

-

Scan the potential from a non-reactive region to a potential where reduction of Thio-NADP+ is expected, and then reverse the scan.

-

The midpoint potential between the anodic and cathodic peaks provides an estimate of the standard redox potential.

-

Method 2: Spectrophotometric Assay using a Coupled Enzyme System

This method relies on reaching equilibrium in a reaction catalyzed by an NADP(H)-dependent enzyme.

-

Principle: By knowing the equilibrium constant (Keq) of the reaction and the concentrations of the substrates and products at equilibrium, the redox potential of the Thio-NADP+/Thio-NADPH couple can be calculated using the Nernst equation.

-

Example Enzyme: Glutathione Reductase.

-

Reaction: GSSG + Thio-NADPH + H+ ⇌ 2 GSH + Thio-NADP+

-

-

Procedure:

-

Incubate known concentrations of GSSG, GSH, and Thio-NADPH with glutathione reductase in a buffered solution (pH 7.0).

-

Allow the reaction to reach equilibrium.

-

Measure the final concentration of Thio-NADPH spectrophotometrically at 398 nm.

-

Calculate the equilibrium concentrations of all reactants.

-

Determine the Keq of the reaction.

-

Use the Nernst equation to calculate the redox potential of Thio-NADP+/Thio-NADPH relative to the known redox potential of the GSSG/2GSH couple (approximately -240 mV at pH 7).

-

Enzyme Kinetic Assays

The unique absorbance of Thio-NADPH allows for straightforward kinetic analysis of NADP(H)-dependent enzymes.

-

Principle: The rate of the enzymatic reaction is monitored by the change in absorbance at 398 nm, corresponding to the formation or consumption of Thio-NADPH.

-

General Protocol (for a Thio-NADP+ reducing enzyme):

-

Prepare a reaction mixture in a cuvette containing buffer, the enzyme's substrate, and a known concentration of Thio-NADP+.

-

Initiate the reaction by adding the enzyme.

-

Monitor the increase in absorbance at 398 nm over time using a spectrophotometer.

-

The initial rate of the reaction is proportional to the slope of the absorbance versus time plot.

-

Kinetic parameters (Km and Vmax) can be determined by varying the concentrations of Thio-NADP+ and the substrate.

-

Conclusion and Future Directions

Thio-NADP is a powerful tool for researchers in the fields of biochemistry, cell biology, and drug development. Its unique spectrophotometric properties and its ability to participate in enzymatic redox reactions provide a valuable alternative to the natural cofactor, NADP+. While a definitive standard redox potential has yet to be widely reported, its functional characteristics suggest a potential similar to that of NADP+, enabling its use in a wide range of biological systems.

Future research should focus on the direct electrochemical characterization of the Thio-NADP+/Thio-NADPH redox couple to provide a precise standard redox potential. Furthermore, a more in-depth investigation into the specific effects of Thio-NADP on various redox-sensitive signaling pathways could uncover novel therapeutic targets and strategies for diseases associated with redox dysregulation. The development of more Thio-NADP-based analogs could also expand the toolkit available for studying and manipulating cellular metabolism.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The use of Thio-NADP should be conducted in a controlled laboratory setting by qualified professionals.

References

- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Thioredoxin Reductase-Type Ferredoxin: NADP+ Oxidoreductase of Rhodopseudomonas palustris: Potentiometric Characteristics and Reactions with Nonphysiological Oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating mitochondrial redox state using NADH and NADPH autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Thio-Nicotinamide Adenine Dinucleotide Phosphate (Thio-NADP) in Cellular Redox Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thio-nicotinamide adenine dinucleotide phosphate (Thio-NADP), a synthetic analog of NADP+, is a powerful tool for investigating cellular redox homeostasis. By substituting a sulfur atom for a nitrogen atom in the nicotinamide ring, Thio-NADP exhibits unique chemical and biological properties that make it both a valuable research probe and a potential therapeutic agent. This technical guide provides a comprehensive overview of the core aspects of Thio-NADP's function, including its impact on key redox-regulating enzymes, its role in cellular signaling pathways, and detailed methodologies for its synthesis and analysis.

Introduction: The Significance of Thio-NADP

Cellular redox homeostasis is a tightly regulated balance between oxidizing and reducing equivalents, crucial for a myriad of physiological processes. The nicotinamide adenine dinucleotide phosphate (NADP+) and its reduced form (NADPH) are central to this balance. NADPH serves as the primary electron donor for reductive biosynthesis and for the antioxidant systems that protect cells from oxidative damage, including the glutathione and thioredoxin systems.

Thio-NADP, as an analog of NADP+, can be synthesized intracellularly from its precursor, thionicotinamide.[1] Its structural modification confers resistance to enzymatic degradation, allowing it to act as a potent inhibitor of key enzymes involved in NADPH metabolism, such as NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).[2] This inhibitory action leads to a significant reduction in the cellular pools of both NADP+ and NADPH, thereby altering the cellular redox landscape and impacting downstream signaling pathways.[2]

Physicochemical and Biochemical Properties

Table 1: Comparative Properties of NADP+ and Thio-NADP+

| Property | NADP+ | Thio-NADP+ | Reference(s) |

| Structure | Nicotinamide adenine dinucleotide phosphate | Thio-nicotinamide adenine dinucleotide phosphate | [3] |

| Synthesis | Synthesized from NAD+ by NAD+ kinase | Synthesized from thionicotinamide via Thio-NAD | [1] |

| Redox Potential (E°') | Approx. -320 mV | Not explicitly reported, but expected to differ from NADP+ | [4] |

| Cellular Impact | Essential cofactor for anabolic reactions and antioxidant defense | Inhibits NADK and G6PD, leading to decreased NADP(H) pools | [2] |

Interaction with Key Redox Enzymes

Thio-NADP's primary mechanism of action in altering cellular redox homeostasis lies in its interaction with enzymes that either produce or utilize NADPH.

Glutathione Reductase (GR)

Glutathione reductase is a crucial enzyme that catalyzes the reduction of glutathione disulfide (GSSG) to its reduced form (GSH) using NADPH as a cofactor. This reaction is vital for maintaining the cellular glutathione pool, a major antioxidant buffer. While direct kinetic studies of GR with Thio-NADP are not available, data for its natural substrate, NADPH, provide a baseline for comparison.

Table 2: Kinetic Parameters of Glutathione Reductase with NADPH

| Organism | Km for NADPH (µM) | Vmax (units/mg) | Reference(s) |

| Yeast | 3-6 | Not reported | [5] |

| Spinach | 3-6 | Not reported | [5] |

| E. coli | 3-6 | Not reported | [5] |

| Human | Not specified | Not specified | [6] |

Given that Thio-NADP is an inhibitor of NADPH-producing pathways, a decrease in its substrate, NADPH, would directly impair GR activity, leading to an accumulation of GSSG and a more oxidized cellular environment.

Thioredoxin Reductase (TrxR)

The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is another critical antioxidant pathway. TrxR catalyzes the reduction of oxidized Trx using electrons from NADPH. Similar to GR, the kinetic parameters of TrxR with Thio-NADP as a substrate have not been explicitly reported.

Table 3: Kinetic Parameters of Thioredoxin Reductase with NADPH

| Organism | Km for NADPH (µM) | kcat (s-1) | Reference(s) |

| A. thaliana | Not specified | Not specified | [7] |

| E. coli | Not specified | Not specified | [8] |

The reduction of the NADPH pool by Thio-NADP would similarly inhibit TrxR activity, leading to an accumulation of oxidized thioredoxin and a compromised ability to reduce downstream protein targets involved in signaling and antioxidant defense.

Role in Cellular Signaling Pathways

The alteration of the cellular NADPH/NADP+ ratio by Thio-NADP has profound implications for redox-sensitive signaling pathways, primarily the Nrf2 and NF-κB pathways.

The Nrf2 Antioxidant Response Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon oxidative or electrophilic stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and detoxification genes. The activity of the Nrf2 pathway is intricately linked to the availability of NADPH, which is required for the function of many Nrf2 target genes, such as those involved in glutathione synthesis and regeneration.[9][10] By depleting the NADPH pool, Thio-NADP can indirectly impair the cell's ability to mount an effective Nrf2-mediated antioxidant response.

The NF-κB Inflammatory Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival. Its activity is also sensitive to the cellular redox state. While the precise mechanisms are complex, oxidative stress is generally considered an activator of the NF-κB pathway. By depleting the NADPH pool and thereby increasing oxidative stress, Thio-NADP can be hypothesized to promote the activation of NF-κB.[11][12]

Experimental Protocols

Enzymatic Synthesis of Thio-NADP

This protocol is adapted from methods for the enzymatic synthesis of NADP+ and its analogs.[13][14]

Materials:

-

Thionicotinamide adenine dinucleotide (Thio-NAD)

-

ATP

-

NAD+ kinase (recombinant)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

Incubator or water bath at 37°C

-

HPLC system for purification

Procedure:

-

Prepare a reaction mixture containing Thio-NAD (e.g., 1 mM), ATP (e.g., 5 mM), and NAD+ kinase in the reaction buffer.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours), monitoring the reaction progress by HPLC.

-

Stop the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding a quenching solution (e.g., perchloric acid followed by neutralization).

-

Centrifuge the reaction mixture to remove precipitated protein.

-

Purify the Thio-NADP from the supernatant using HPLC.

HPLC Purification of Thio-NADP

This protocol is a general guideline for the purification of NADP+ analogs and may require optimization for Thio-NADP.[15][16]

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.0)

-

Mobile Phase B: Acetonitrile or methanol

-

Sample from the enzymatic synthesis reaction

Procedure:

-

Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B).

-

Inject the filtered sample onto the column.

-

Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 30 minutes).

-

Monitor the elution profile at a suitable wavelength for Thio-NADP (the absorbance maximum may differ from NADP+).

-

Collect the fractions corresponding to the Thio-NADP peak.

-

Verify the purity of the collected fractions by re-injecting a small aliquot.

-

Pool the pure fractions and lyophilize to obtain the purified Thio-NADP.

Measurement of Cellular Redox State using Redox-Sensitive GFP (roGFP)

This protocol describes the use of genetically encoded fluorescent probes to monitor changes in the cellular redox state upon treatment with a Thio-NADP precursor like thionicotinamide.[17][18][19]

Materials:

-

Cells expressing a cytosolic or mitochondrial-targeted roGFP probe

-

Thionicotinamide solution

-

Confocal microscope with two excitation wavelengths (e.g., 405 nm and 488 nm) and an emission filter (e.g., 510-530 nm)

-

Image analysis software

Procedure:

-

Culture the roGFP-expressing cells under standard conditions.

-

Treat the cells with the desired concentration of thionicotinamide for a specified time.

-

Image the cells using the confocal microscope, acquiring images at both excitation wavelengths.

-

As controls, treat separate sets of cells with a reducing agent (e.g., DTT) and an oxidizing agent (e.g., diamide or H2O2) to determine the dynamic range of the probe.

-

Calculate the ratio of the fluorescence intensities (e.g., 405 nm / 488 nm) for each cell or region of interest.

-

Compare the ratiometric values of the thionicotinamide-treated cells to the control and fully reduced/oxidized cells to determine the shift in cellular redox potential.

Conclusion and Future Directions

Thio-NADP is a valuable molecule for dissecting the complexities of cellular redox homeostasis. Its ability to perturb the cellular NADPH pool provides a unique opportunity to study the downstream consequences on antioxidant defense and redox-sensitive signaling pathways. While this guide provides a comprehensive overview of the current understanding and methodologies related to Thio-NADP, several knowledge gaps remain. Future research should focus on:

-

Determining the precise redox potential of the Thio-NADP+/Thio-NADPH couple.

-

Conducting detailed kinetic studies of glutathione reductase and thioredoxin reductase with Thio-NADP as a substrate.

-

Quantifying the intracellular concentration of Thio-NADP and its reduced form following administration of its precursor.

-

Elucidating the direct effects of Thio-NADP on the activity of transcription factors like Nrf2 and NF-κB, beyond the indirect effects of NADPH depletion.

Addressing these questions will further enhance our understanding of Thio-NADP's mechanism of action and solidify its role as a critical tool in redox biology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thio-NADP - Creative Enzymes [creative-enzymes.com]

- 4. Reduced nicotinamide adenine dinucleotide phosphate in redox balance and diseases: a friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione reductase: comparison of steady-state and rapid reaction primary kinetic isotope effects exhibited by the yeast, spinach, and Escherichia coli enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. The logic of kinetic regulation in the thioredoxin system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beneficial Role of Nrf2 in Regulating NADPH Generation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thioredoxin-1 distinctly promotes NF-κB target DNA binding and NLRP3 inflammasome activation independently of Txnip | eLife [elifesciences.org]

- 12. youtube.com [youtube.com]

- 13. Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. labcluster.com [labcluster.com]

- 17. Dynamic redox measurements with redox-sensitive GFP in plants by confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Utilizing redox-sensitive GFP fusions to detect in vivo redox changes in a genetically engineered prokaryote - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Using redox-sensitive fluorescent probes to record real-time reactive oxygen species production in cells from mouse carotid body slices - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Thio-NADP+ in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Thio-Nicotinamide Adenine Dinucleotide Phosphate (Thio-NADP+), a crucial analog of NADP+ used in biochemical research. This document details its mechanism of action in enzymatic reactions, presents available quantitative data, outlines detailed experimental protocols, and visualizes its involvement in key cellular pathways.

Core Concepts: Understanding Thio-NADP+

Thio-NADP+ is a structural and functional analog of Nicotinamide Adenine Dinucleotide Phosphate (NADP+), where a sulfur atom replaces a non-bridge oxygen atom on the pyrophosphate bridge. This modification confers unique physicochemical properties to the molecule, making it a valuable tool for studying NADP+-dependent enzymes.

Similar to NADP+, Thio-NADP+ serves as a coenzyme in a variety of redox reactions, accepting or donating electrons. It participates in crucial metabolic pathways, including the pentose phosphate pathway (PPP), where it can act as a cofactor for enzymes like glucose-6-phosphate dehydrogenase (G6PDH). Its role extends to fatty acid biosynthesis and the metabolism of amino acids and nucleotides. The sulfur substitution makes the molecule resistant to certain enzymatic degradation, which allows for the trapping and analysis of enzyme reaction intermediates.

Data Presentation: Quantitative Analysis of Enzyme Kinetics

Direct comparative kinetic data for Thio-NADP+ with various enzymes is limited in publicly available literature. However, we can compare the known kinetic parameters of enzymes with their natural cofactor, NADP+, to provide a baseline for understanding the potential interactions with Thio-NADP+. A study on a thionicotinamide analog of NADP+, termed NADPS, showed that it acts as both a substrate and an inhibitor of human G6PD. The reduced form, NADPSH, exhibits an absorbance at 405 nm, and the inhibitory constant (Ki) for NADPS against G6PD was determined to be approximately 1 µM.[1]

For comparative purposes, the kinetic constants for several NADP+-dependent enzymes with their natural cofactor are summarized below.

| Enzyme | Organism | Substrate | K_m_ (NADP+) (µM) | k_cat_ (s⁻¹) | V_max_ | Reference |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Escherichia coli | Glucose-6-Phosphate | 130 | 32.5 | - | [2] |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Human Erythrocyte | Glucose-6-Phosphate | 11 | - | - | [3] |

| Isocitrate Dehydrogenase (NADP+) | Escherichia coli | Isocitrate | 36 | - | 127 µmol/min/mg | [2] |

| Isocitrate Dehydrogenase (NADP+) | Pisum sativum (Pea) | Isocitrate | 10 | - | - | [4] |

| Glycerol Dehydrogenase (NADP+) | Rat Skeletal Muscle | Glycerol | - | - | - | [5] |

Experimental Protocols

Enzymatic Assay for NADP+-Dependent Dehydrogenase with Thio-NADP+

This protocol is adapted for a generic NADP+-dependent dehydrogenase, such as Glucose-6-Phosphate Dehydrogenase (G6PDH), using Thio-NADP+ as the cofactor. The assay is based on the spectrophotometric measurement of the reduced form of Thio-NADP+ (Thio-NADPH), which is reported to have an absorbance maximum around 405 nm.[1]

Materials:

-

Purified NADP+-dependent dehydrogenase

-

Thio-NADP+ solution (concentration to be determined based on the enzyme's K_m_ for NADP+)

-

Substrate solution (e.g., Glucose-6-Phosphate for G6PDH)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of Thio-NADP+ in the reaction buffer. Determine the concentration using its molar extinction coefficient (if known) or by weight.

-

Prepare a series of dilutions of the substrate in the reaction buffer.

-

In a 96-well plate, add the following to each well:

-

Reaction buffer

-

Thio-NADP+ solution to a final desired concentration.

-

Substrate solution at varying concentrations.

-

-

Initiate the reaction by adding a fixed amount of the purified enzyme to each well.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance vs. time curve.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ for the substrate with Thio-NADP+ as the cofactor.

Purification of a Thio-NADP+-Utilizing Enzyme (Representative Protocol)

This protocol describes the purification of NADP+-dependent isocitrate dehydrogenase (IDH) from E. coli, an enzyme that can be used to study Thio-NADP+ interactions.[2] This method utilizes affinity chromatography, a common technique for purifying coenzyme-dependent enzymes.

Materials:

-

E. coli cell paste overexpressing the NADP+-dependent IDH.

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM β-mercaptoethanol).

-

Affinity chromatography column (e.g., Blue Sepharose or a matrix with an immobilized NADP+ analog).

-

Wash buffer (Lysis buffer with 0.1 M KCl).

-

Elution buffer (Lysis buffer with a linear gradient of 0 to 1 M KCl, or a pulse of high concentration NADP+ or Thio-NADP+).

-

SDS-PAGE reagents for purity analysis.

Procedure:

-

Cell Lysis: Resuspend the E. coli cell paste in lysis buffer and disrupt the cells by sonication or French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

-

Affinity Chromatography:

-

Equilibrate the affinity column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column extensively with wash buffer to remove unbound proteins.

-

Elute the bound IDH using the elution buffer. Collect fractions.

-

-

Purity Analysis: Analyze the collected fractions for IDH activity and by SDS-PAGE to assess purity.

-

Dialysis and Concentration: Pool the pure fractions, dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 50% glycerol), and concentrate if necessary.

Quantification of Thio-NADP+ by High-Performance Liquid Chromatography (HPLC)

This protocol is an adaptation of a general method for the analysis of NAD(P)+ and its analogs.[6][7]

Materials:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

-

Mobile Phase A: 20 mM potassium phosphate buffer, pH 6.0.

-

Mobile Phase B: Methanol.

-

Thio-NADP+ standard.

-

Sample extracts.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of Thio-NADP+ of known concentrations in the mobile phase A.

-

Sample Preparation: Extract Thio-NADP+ from biological samples using a suitable extraction method (e.g., acid extraction for the oxidized form). Neutralize the extract.

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the standard or sample onto the column.

-

Elute the compounds using a gradient of mobile phase B (e.g., a linear gradient from 5% to 50% B over 20 minutes).

-

Detect the eluting compounds using the UV detector set at the absorbance maximum of Thio-NADP+ (the absorbance maximum may differ from NADP+'s 260 nm).

-

-

Quantification: Create a standard curve by plotting the peak area of the Thio-NADP+ standards against their concentrations. Use this curve to determine the concentration of Thio-NADP+ in the samples.

Visualization of Cellular Pathways

Thio-NADP+, as an analog of NADP+, is expected to participate in or modulate pathways where NADP+/NADPH is a key player. The following diagrams, generated using the DOT language, illustrate these pathways.

The Pentose Phosphate Pathway

The pentose phosphate pathway is a major source of NADPH in the cell. Thio-NADP+ can act as a cofactor for Glucose-6-Phosphate Dehydrogenase, the rate-limiting enzyme of this pathway.

Redox-Dependent Signaling

NADPH is essential for maintaining the reduced state of glutathione (GSH), a key antioxidant. By acting as a substrate for glutathione reductase, NADPH helps to counteract reactive oxygen species (ROS). Thio-NADPH would be expected to fulfill a similar role.

Calcium Signaling Pathway

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent calcium-mobilizing messenger derived from NADP+. While Thio-NADP+ itself is not a direct signaling molecule in this pathway, it has been investigated as a potential antagonist, though some studies suggest its effects may be due to contamination with NAADP.[8] This diagram illustrates the established NAADP-mediated calcium signaling.

Conclusion

Thio-NADP+ is an invaluable tool for probing the mechanisms of NADP+-dependent enzymes and their roles in cellular metabolism and signaling. While a comprehensive quantitative comparison of its kinetic parameters with NADP+ across a wide range of enzymes is still needed, the available data and adapted protocols provided in this guide offer a solid foundation for researchers. The unique properties of Thio-NADP+, particularly its altered redox potential and resistance to enzymatic cleavage, will continue to facilitate new discoveries in enzymology and drug development.

References

- 1. Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and crystallization of NADP+-specific isocitrate dehydrogenase from Escherichia coli using polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 5. The kinetics and reaction mechanism of the nicotinamide–adenine dinucleotide phosphate-specific glycerol dehydrogenase of rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thio-NADP is not an antagonist of NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]

Thio-NADP as an inhibitor of nicotinic acid adenine dinucleotide phosphate (NAADP)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, playing a critical role in a diverse range of cellular processes. The search for specific inhibitors of the NAADP pathway is crucial for both dissecting its physiological roles and for potential therapeutic development. Thio-NADP, an analog of NADP, was initially reported as a specific antagonist of NAADP-mediated Ca²⁺ release. However, subsequent rigorous investigation revealed that the inhibitory effects of commercially available Thio-NADP were largely attributable to trace contamination with NAADP itself, which acts as a potent inactivator of its own signaling pathway. This guide provides a comprehensive technical overview of the experimental evidence that led to this critical re-evaluation. It details the key experimental protocols, presents the quantitative data that unraveled the true mechanism of action, and illustrates the underlying signaling pathways and experimental logic.

The NAADP Signaling Pathway

NAADP is the most potent of the three major Ca²⁺-mobilizing second messengers, the others being inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR). Unlike IP₃ and cADPR, which primarily target the endoplasmic reticulum (ER), NAADP acts on acidic Ca²⁺ stores, such as lysosomes and endosomes[1]. It gates specialized ion channels known as two-pore channels (TPCs) to release Ca²⁺ from these organelles[2]. This initial localized Ca²⁺ release can then be amplified into a global cellular Ca²⁺ signal through a process of calcium-induced calcium release (CICR) from the ER via IP₃ receptors or ryanodine receptors (RyRs)[1][3].

A unique characteristic of the NAADP system is its "self-inactivation" or "desensitization" mechanism. Pre-treatment of cells or cell homogenates with sub-threshold, non-releasing concentrations of NAADP renders the system insensitive to a subsequent challenge with a maximal, releasing concentration of NAADP[4][5]. This property is central to understanding the observed effects of Thio-NADP.

The Controversy of Thio-NADP as an NAADP Antagonist

Initial studies in sea urchin egg homogenates, a model system for studying NAADP signaling, suggested that Thio-NADP was a specific antagonist of the NAADP receptor[4]. Unpurified, commercially available Thio-NADP was shown to inhibit both NAADP-induced Ca²⁺ release and the binding of radiolabeled [³²P]NAADP to its receptor[3][4]. However, these preparations also exhibited a partial Ca²⁺ releasing activity on their own, a characteristic inconsistent with a pure antagonist[3]. This observation led to the hypothesis that the inhibitory effect was not due to Thio-NADP itself, but rather to a potent contaminant.

The following sections detail the experimental workflow that systematically tested this hypothesis.

Quantitative Data Analysis

The key to resolving the Thio-NADP controversy lay in the quantitative comparison of its effects before and after purification. The data, primarily from studies in sea urchin egg homogenates, are summarized below.

Table 1: Inhibition of [³²P]NAADP Binding

This table compares the potency of various compounds in displacing the binding of radiolabeled [³²P]NAADP from its receptors in sea urchin egg microsomes.

| Compound | Purity | IC₅₀ (µM) | % Inhibition at specified concentration | Reference |

| NAADP | N/A | ~0.002 | 100% at 0.02 µM | [4] |

| Thio-NADP | Unpurified | ~40 | Not specified | [3][4] |

| Thio-NADP | HPLC-Purified | >50 | ~20% at 50 µM | [3][4] |

| NADP | HPLC-Purified | >50 | ~20% at 40 µM | [3][4] |

| NAAD | HPLC-Purified | >50 | <20% at 50 µM | [3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates a more potent inhibitor.

Table 2: Effect on NAADP-Induced Ca²⁺ Release

This table summarizes the effects of the compounds on the Ca²⁺ release machinery itself.

| Compound (Concentration) | Purity | Effect | Reference |

| Thio-NADP (50 µM) | Unpurified | Activates partial Ca²⁺ release and abolishes subsequent response to maximal NAADP. | [3][4] |

| Thio-NADP (50 µM) | HPLC-Purified | No Ca²⁺ release activity. Subsequent inhibition of NAADP response reduced by ~74%. | [3][4] |

| NAADP (2 nM) | N/A | Sub-threshold concentration that causes no Ca²⁺ release but completely desensitizes the system to subsequent maximal NAADP challenge. | [4] |

The data clearly show that upon purification, the potent inhibitory activity of Thio-NADP is lost, and its profile becomes similar to that of NADP, a structurally related but functionally distinct molecule in this context. The ability of a mere 2 nM of NAADP to completely inactivate the system highlights how a tiny contamination (estimated at 0.012%) could produce the profound "inhibitory" effect observed with unpurified Thio-NADP[4].

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of Thio-NADP.

Protocol: NAADP-Mediated Ca²⁺ Release in Sea Urchin Egg Homogenate

This assay measures the release of Ca²⁺ from intracellular stores in a cell-free system in response to NAADP and other agents.

-

Objective: To measure changes in extra-vesicular Ca²⁺ concentration in response to the addition of putative signaling molecules.

-

Materials:

-

Sea urchins (e.g., Lytechinus pictus)

-

Homogenization Buffer (e.g., 250 mM K-gluconate, 250 mM N-methyl-glucamine, 20 mM HEPES, 1 mM MgCl₂, pH 7.2)

-

Intracellular Medium (IM): Homogenization buffer supplemented with an ATP-regenerating system (e.g., 1 mM Mg-ATP, 10 mM phosphocreatine, 10 U/mL creatine phosphokinase) and mitochondrial inhibitors (e.g., 1 µg/mL oligomycin, 1 µg/mL antimycin A).

-

Fluorescent Ca²⁺ indicator (e.g., Fluo-3, 3 µM)

-

Test compounds: NAADP, unpurified Thio-NADP, HPLC-purified Thio-NADP, NADP, NAAD.

-

Fluorometer or plate reader capable of measuring fluorescence at Ex/Em ~490/535 nm.

-

-

Methodology:

-

Preparation of Homogenate: Prepare a 2.5-5% (w/v) homogenate of unfertilized sea urchin eggs in ice-cold Homogenization Buffer.

-

Ca²⁺ Loading: Incubate the homogenate in IM containing the Ca²⁺ indicator at room temperature for 2-3 hours to allow intracellular stores to actively load with Ca²⁺.

-

Measurement: Transfer an aliquot of the loaded homogenate to a cuvette or well in the fluorometer and begin recording baseline fluorescence.

-

Compound Addition: Add a small volume of the test compound (e.g., 50 µM unpurified Thio-NADP). Observe any change in fluorescence, which indicates Ca²⁺ release.

-

Challenge: After the response to the initial compound has stabilized, add a maximal concentration of NAADP (e.g., 50-100 nM) to test for inhibition or desensitization.

-

Data Analysis: The change in fluorescence is proportional to the amount of Ca²⁺ released. Compare the response to NAADP in the presence and absence of pre-treatment with the test compounds.

-

Protocol: [³²P]NAADP Competition Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled NAADP for binding to its receptor.

-

Objective: To determine the binding affinity (expressed as IC₅₀) of test compounds for the NAADP receptor.

-

Materials:

-

Sea urchin egg microsomes (prepared by differential centrifugation of the homogenate).

-

Binding Buffer (e.g., same as Homogenization Buffer).

-

[³²P]NAADP (radioligand, typically at a final concentration of ~0.1-0.5 nM).

-

Unlabeled ("cold") NAADP for determining non-specific binding and for standard curve.

-

Test compounds: Unpurified and purified Thio-NADP, NADP, NAAD at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Vacuum filtration manifold.

-

Scintillation counter and scintillation fluid.

-

-

Methodology:

-

Incubation: In microcentrifuge tubes, combine sea urchin egg microsomes, a fixed concentration of [³²P]NAADP, and varying concentrations of the unlabeled test compound in Binding Buffer.

-

Total and Non-specific Binding: Include control tubes for total binding (no competitor) and non-specific binding (excess cold NAADP, e.g., 1 µM).

-

Equilibration: Incubate the mixture for 30-60 minutes at 4°C to reach binding equilibrium.

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtering the contents of each tube through a glass fiber filter. The microsomes with bound [³²P]NAADP are retained on the filter.

-

Washing: Quickly wash the filters with ice-cold wash buffer (e.g., Binding Buffer with 3 mM LaCl₃) to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.

-

Protocol: HPLC Purification of Thio-NADP

This protocol describes a general approach for purifying commercial Thio-NADP to remove potential NAADP contamination.

-

Objective: To separate Thio-NADP from the more potent, co-eluting contaminant NAADP.

-

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Anion-exchange column (e.g., Mono Q) or a suitable reverse-phase column.

-

Mobile Phase A (e.g., 20 mM ammonium bicarbonate, pH 7.5).

-

Mobile Phase B (e.g., 20 mM ammonium bicarbonate with 1 M NaCl, pH 7.5).

-

Commercial Thio-NADP sample, dissolved in Mobile Phase A.

-

NAADP standard for retention time comparison.

-

-

Methodology:

-

Column Equilibration: Equilibrate the anion-exchange column with Mobile Phase A.

-

Sample Injection: Inject the dissolved Thio-NADP sample onto the column.

-

Gradient Elution: Elute the bound nucleotides using a linear gradient of increasing salt concentration (e.g., 0-100% Mobile Phase B over 30-60 minutes).

-

Detection and Fractionation: Monitor the column eluate using a UV detector at 260 nm (for the adenine ring) and 398 nm (characteristic of the thionicotinamide group). Collect fractions corresponding to the major Thio-NADP peak.

-

Analysis: The contaminating NAADP, being more negatively charged due to the nicotinic acid carboxyl group, is expected to elute at a slightly different retention time than Thio-NADP. Run an NAADP standard to confirm its elution position.

-

Post-Purification: Pool the pure Thio-NADP fractions, desalt if necessary (e.g., by lyophilization), and re-quantify before use in functional assays.

-

Synthesis of Thio-NADP

While a detailed chemical synthesis protocol is highly complex, Thio-NADP and its analogs can be synthesized via chemo-enzymatic methods. This approach offers high specificity and is generally applicable for creating various NADP derivatives.

-

General Principle:

-

Chemical Synthesis of Thio-NAD: A thionicotinamide-containing NAD analog (Thio-NAD) is first synthesized chemically. This typically involves coupling a protected thionicotinamide mononucleotide with a protected adenosine 5'-monophosphate (AMP).

-

Enzymatic Phosphorylation: The resulting Thio-NAD is then used as a substrate for the enzyme NAD kinase. This enzyme specifically phosphorylates the 2'-hydroxyl group of the adenosine ribose, converting Thio-NAD into Thio-NADP.

-

Purification: The final Thio-NADP product is purified from the reaction mixture using HPLC, as described in section 4.3.

-

Conclusion

References

Thio-NADP: A Technical Guide to its Biological Functions and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thio-Nicotinamide Adenine Dinucleotide Phosphate (Thio-NADP), a synthetic analog of NADP, serves as a pivotal tool in biochemical and pharmacological research. Its unique structural modification—the substitution of a sulfur atom in the nicotinamide ring—confers distinct chemical properties that make it an invaluable probe for studying redox biology and a potential lead for therapeutic development. This document provides an in-depth technical overview of the core biological functions of Thio-NADP, its significance in metabolic and signaling pathways, and detailed experimental protocols for its study.

Introduction

Thio-NADP, an analog of the essential coenzyme Nicotinamide Adenine Dinucleotide Phosphate (NADP), is a molecule of significant interest in the scientific community.[1] Structurally, it differs from NADP by the substitution of the carbonyl oxygen on the nicotinamide moiety with a sulfur atom. This alteration modifies its redox potential and interaction with various enzymes, making it a powerful tool for dissecting complex biological processes. Thio-NADP participates in a range of cellular activities, from serving as a coenzyme in redox reactions to modulating critical signaling pathways. Its ability to inhibit key enzymes involved in cellular metabolism has positioned it as a molecule with considerable therapeutic potential, particularly in the context of cancer and inflammatory diseases.[1]

Biological Functions of Thio-NADP

Thio-NADP's biological activities are multifaceted, stemming from its ability to mimic and, in some cases, antagonize the functions of its natural counterpart, NADP.

Role in Redox Reactions and Metabolism

Similar to NADP, Thio-NADP can act as a cofactor in various enzymatic reactions, particularly those involving redox transformations. It is centrally involved in the Pentose Phosphate Pathway (PPP) , a critical metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.[1] Thio-NADP also plays a role in fatty acid biosynthesis, where it can substitute for NADP in reactions catalyzed by enzymes such as fatty acid synthase.[1]

Enzyme Inhibition

A key aspect of Thio-NADP's biological significance lies in its ability to inhibit specific enzymes. It is a known inhibitor of NAD Kinase (NADK) , the enzyme responsible for the synthesis of NADP from NAD.[2] By blocking NADK, Thio-NADP can effectively deplete the cellular pool of NADP(H), thereby impacting numerous metabolic and signaling processes that are dependent on this coenzyme.